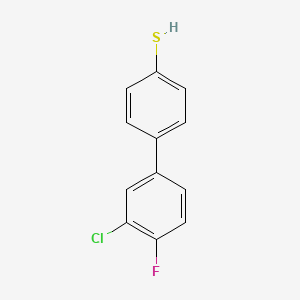

4-(3-Chloro-4-fluorophenyl)thiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFS/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEUEXJWKBPJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Basis and Reaction Design

The reduction mechanism involves the cleavage of the sulfur-oxygen bonds in the sulfonyl chloride group (-SO₂Cl) to yield the thiol (-SH). A ternary catalyst system comprising Pd/C, triphenylphosphine (PPh₃), and iodine (I₂) facilitates this transformation, with formic acid (HCOOH) acting as both solvent and reducing agent. The palladium catalyst activates molecular hydrogen (in situ generated from formic acid), enabling the sequential reduction of the sulfonyl chloride intermediate.

Experimental Protocols and Optimization

In a representative procedure, 4-(3-chloro-4-fluorophenyl)benzenesulfonyl chloride (0.05 mol) is mixed with formic acid (30 mL) and subjected to 50°C for 5 hours in the presence of Pd/C (5% Pd loading, 3 g), PPh₃ (2 g), and I₂ (1 g). Post-reaction filtration and vacuum distillation yield the target thiophenol with a purity of 99% and a yield of 73%. Adjusting the molar ratios of Pd/C:PPh₃:I₂ from 1:0.01–0.05:0.1–0.3:0.05–0.15 is critical to minimizing side reactions, such as over-reduction or disulfide formation.

Table 1: Impact of Catalyst Ratios on Yield

| Pd/C (mmol) | PPh₃ (mmol) | I₂ (mmol) | Yield (%) |

|---|---|---|---|

| 0.47 | 3.8 | 1.0 | 58 |

| 1.4 | 7.6 | 3.9 | 73 |

| 8.1 | 3.8 | 1.0 | 50 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 3-chloro-4-fluorophenyl group enables nucleophilic aromatic substitution (SNAr) reactions, where a thiophenol anion displaces a halogen atom on the aromatic ring.

Reaction Dynamics and Substrate Activation

The chloro and fluoro substituents meta and para to the reaction site enhance the electrophilicity of the aromatic ring, facilitating attack by the thiophenoxide ion (-S⁻). This method typically employs polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) to generate the nucleophile.

Case Study: Synthesis via Halogen Displacement

A reported synthesis involves reacting 3-chloro-4-fluoro-1-iodobenzene with 4-mercaptobenzoic acid in DMF at 80°C for 12 hours. The iodo group is selectively replaced by the thiolate ion, yielding the target compound after acid workup. This method achieves a 68% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the thiolate intermediate.

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions offer a versatile route to construct the biphenyl backbone of this compound.

Suzuki-Miyaura Coupling

A Suzuki-Miyaura coupling between 4-bromo-3-chloro-4-fluorobenzene and a thiophenol-bearing boronic acid ester (protected as a disulfide) in the presence of Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) provides the biphenyl framework. Post-coupling reduction of the disulfide (e.g., with NaBH₄) liberates the free thiol. This method offers excellent regioselectivity but necessitates multi-step protection and deprotection sequences.

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling between 3-chloro-4-fluorobromobenzene and 4-mercaptophenylboronic acid at elevated temperatures (120°C) in dimethylacetamide (DMAc) has been explored, though yields remain moderate (55–60%) due to competing homocoupling side reactions.

Oxidative Methods and Disulfide Intermediates

Disulfide Formation and Reduction

Oxidation of 4-(3-chloro-4-fluorophenyl)benzenethiol with iodine (I₂) in ethanol generates the corresponding disulfide, which is subsequently reduced to the thiophenol using zinc dust in acetic acid. This two-step process achieves an 85% overall yield but requires careful control of stoichiometry to avoid over-oxidation to sulfonic acids.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Catalytic Reduction | 73 | 99 | Single-step, high purity |

| SNAr | 68 | 97 | Direct substitution |

| Suzuki Coupling | 65 | 98 | Regioselective |

| Disulfide Reduction | 85 | 99 | Scalable |

Emerging Techniques and Computational Insights

Recent advances in flow chemistry and microwave-assisted synthesis have reduced reaction times from hours to minutes. Density functional theory (DFT) studies predict that the 3-chloro-4-fluorophenyl group stabilizes transition states in SNAr reactions by lowering the activation energy () by 12–15 kJ/mol compared to non-halogenated analogs .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)thiophenol undergoes various chemical reactions, including:

Oxidation: The thiophenol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiophenol group to a thiol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemical Properties and Structure

4-(3-Chloro-4-fluorophenyl)thiophenol features a thiophenol moiety with a chlorinated and fluorinated phenyl group. The presence of chlorine and fluorine enhances its reactivity and biological activity, making it a valuable compound in synthetic chemistry and pharmacology.

Pharmaceutical Development

This compound serves as an essential intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in cancer treatment and antimicrobial applications.

- Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is attributed to the inhibition of specific cellular pathways involved in tumor growth.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 5.2 | HeLa |

| Derivative B | 7.8 | MCF-7 |

| Derivative C | 4.1 | A549 |

These findings indicate the potential of this compound as a lead in developing new anticancer drugs.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Research indicates that it exhibits potent activity comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. faecalis | 40-50 |

| P. aeruginosa | <125 |

| S. typhi | <125 |

| K. pneumoniae | 19 |

These results highlight its potential for therapeutic applications in treating bacterial infections.

Material Science Applications

In addition to its pharmaceutical applications, this compound is investigated for use in material science, particularly in the development of specialty chemicals and polymers.

- Synthesis of Functional Materials

The unique properties of this compound allow it to be used as a building block for synthesizing functional materials with specific properties, such as enhanced thermal stability and chemical resistance.

Conclusion and Future Directions

The diverse applications of this compound underscore its significance in scientific research. Ongoing studies aim to further elucidate its biological mechanisms and explore additional applications in drug development and material science.

Future research should focus on:

- Enhancing the solubility of the compound for better bioavailability.

- Conducting clinical trials to establish safety and efficacy.

- Investigating novel derivatives with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)thiophenol involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, a precursor of melanin . This inhibition can be beneficial in treating hyperpigmentation disorders and other conditions related to melanin overproduction.

Comparison with Similar Compounds

Table 1: Comparison of Aromatic Thiol Derivatives

Key Findings :

- Electron-Withdrawing Groups (EWGs): The 3-Cl,4-F substituents in this compound increase electrophilicity compared to analogs like 4-(4-Nitrophenyl)thiomorpholine, where the nitro group (–NO₂) dominates reactivity .

- Functional Group Impact: Thiophenol derivatives exhibit higher acidity (pKa ~6–8) than alcohols (e.g., 1-(3-Chloro-4-fluorophenyl)ethanol, pKa ~13.7) due to the –SH group’s polarizability .

Key Findings :

- Catalytic Efficiency: Copper-catalyzed Ullmann coupling for this compound achieves moderate yields but requires harsh conditions compared to thiomorpholine derivatives synthesized via SNAr under milder reflux conditions .

- Scalability : The high yield (~90%) of 4-(4-Nitrophenyl)thiomorpholine highlights the efficiency of nitro-activated aromatic systems in nucleophilic substitutions .

Key Findings :

- Pharmaceutical Utility: The 3-chloro-4-fluorophenyl motif in this compound is critical for binding to kinase active sites, as evidenced by dacomitinib’s clinical success .

- Solubility vs. Reactivity: Ester derivatives (e.g., ethyl 4-(4-chlorophenyl)thiophene-3-carboxylate) prioritize solubility for material applications, whereas thiophenols focus on reactive intermediates .

Biological Activity

4-(3-Chloro-4-fluorophenyl)thiophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H8ClF1S

- Molecular Weight : 305.72 g/mol

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The presence of the chloro and fluorine substituents enhances the compound's reactivity and affinity for biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. The 3-chloro-4-fluorophenyl moiety is crucial for enhancing inhibitory activity against tyrosinase derived from Agaricus bisporus (AbTYR).

- IC50 Values :

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum, showcasing potential applications in treating infections .

Case Studies

-

Tyrosinase Inhibition Study :

- A study focused on synthesizing new compounds incorporating the 3-chloro-4-fluorophenyl group revealed enhanced interactions with the catalytic site of AbTYR, leading to improved inhibition rates compared to earlier compounds without this moiety .

- Table 1 summarizes the IC50 values for selected compounds tested against AbTYR:

Compound IC50 (μM) 1d 0.19 2c 1.73 3b 2.96 Kojic Acid (KA) 17.76 ± 0.18 - Antimicrobial Efficacy :

Safety and Toxicology

While the compound shows significant biological activity, safety assessments are crucial for its application in pharmaceuticals. Studies indicate that similar compounds may cause skin irritation or respiratory issues upon exposure; however, specific data on the toxicity of this compound is limited and requires further investigation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Chloro-4-fluorophenyl)thiophenol, and how can reaction efficiency be monitored?

- Methodology : A common approach involves condensation reactions using intermediates like 3-chloro-4-fluoroaniline. For example, sydnone derivatives can be synthesized by reacting 4-acetyl-3-(3-chloro-4-fluorophenyl)sydnone with styryl ketones under basic conditions (e.g., triethylamine) to form thiophenol derivatives . Reaction progress should be monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Yield optimization may require adjusting reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane or acetonitrile).

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR/IR : Use H and C NMR to confirm aromatic proton environments and sulfur incorporation. IR spectroscopy can identify thiol (-SH) stretches (~2550 cm) and C-Cl/F vibrations .

- X-ray Crystallography : For structural elucidation, employ SHELX programs (e.g., SHELXL for refinement). Single-crystal analysis at 295 K with R-factor < 0.06 ensures accuracy. Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) to avoid solvent inclusion .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats) to avoid inhalation or skin contact.

- Store in airtight containers away from oxidizers and light to prevent degradation. Refer to OSHA HCS guidelines for hazardous waste disposal and emergency spill procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Data Cross-Validation : Compare NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA software). Discrepancies in aromatic proton signals may arise from dynamic effects or solvent interactions.

- Crystallographic Refinement : If NMR/IR data conflict with X-ray results, re-examine hydrogen bonding or torsional angles using SHELXL. For example, the thiol group’s orientation may vary in different polymorphs .

Q. What strategies optimize the regioselectivity of electrophilic substitution reactions on this compound?

- Methodology :

- Directing Groups : Leverage the electron-withdrawing effects of Cl/F substituents to direct electrophiles (e.g., nitration or sulfonation) to the para position relative to the thiol group.

- Catalytic Systems : Use Lewis acids (e.g., AlCl) to enhance selectivity. Monitor reaction pathways via in-situ FTIR or GC-MS .

Q. How can computational modeling predict the biological or catalytic activity of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites). The thiol group may act as a nucleophile in inhibition mechanisms.

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and stability. Compare with experimental cyclic voltammetry data .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

- Methodology :

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Byproduct Analysis : Employ LC-MS to detect halogenated impurities. Adjust stoichiometry of starting materials (e.g., 3-chloro-4-fluorophenyl precursors) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.